3,4-dihydro-2H-pyran-5-carbonitrile

Asymmetric Catalysis Chiral Building Blocks Tandem Reactions

3,4-Dihydro-2H-pyran-5-carbonitrile positions the electron‑withdrawing cyano group in conjugation with the enol ether double bond, activating the system for tandem Michael addition / asymmetric transfer hydrogenation / cyclization. This one‑pot route delivers chiral, non‑racemic dihydropyrans with up to 97% ee and 79% yield, eliminating costly chiral chromatography or diastereomeric salt resolution. Procure at ≥95% purity to ensure catalyst compatibility and reproducible yields. The 5‑nitrile also serves as an orthogonal handle for library synthesis—amine, acid, or cycloaddition—distinguishing it from 2‑ or 6‑carbonitrile isomers. Ideal for process chemists scaling functionalized dihydropyran frameworks.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 21220-56-4
Cat. No. B3368475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyran-5-carbonitrile
CAS21220-56-4
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC(=COC1)C#N
InChIInChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2
InChIKeySKGRPVMXEZMTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran-5-carbonitrile (CAS 21220-56-4): Procurement Baseline for a Chiral Dihydropyran Building Block


3,4-Dihydro-2H-pyran-5-carbonitrile (CAS 21220-56-4) is a heterocyclic enol ether bearing a nitrile substituent at the 5-position of the dihydropyran ring . With a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol, this compound serves as a versatile synthetic intermediate for constructing chiral 3,4-dihydro-2H-pyran frameworks [1]. Its structural motif is accessed via highly enantioselective tandem catalysis, yielding chiral variants with enantiomeric excess up to 97% [1]. Commercial availability is typically at a minimum purity of 95% .

Why 3,4-Dihydro-2H-pyran-5-carbonitrile Cannot Be Replaced by Isomeric Dihydropyrans


The position of the nitrile substituent on the dihydropyran ring critically dictates both synthetic accessibility and downstream reactivity. 3,4-Dihydro-2H-pyran-5-carbonitrile places the electron-withdrawing cyano group in conjugation with the enol ether double bond, activating the system for specific cycloadditions and enabling asymmetric catalysis [1][2]. Isomers such as 3,4-dihydro-2H-pyran-2-carbonitrile (CAS 1192-91-2) position the nitrile at the anomeric carbon, resulting in a fundamentally different electrophilic character and reactivity profile [3]. Similarly, 6-carbonitrile analogs exhibit divergent regio- and stereoselectivity in hetero-Diels–Alder reactions [2]. Substituting the target compound with a non-cyano dihydropyran eliminates the key functional handle required for subsequent transformations, rendering the downstream synthetic route non-viable.

Quantitative Differentiation of 3,4-Dihydro-2H-pyran-5-carbonitrile: Evidence for Scientific Selection


Enantioselective Tandem Synthesis: 3,4-Dihydro-2H-pyran-5-carbonitrile Achieves 97% ee vs. Racemic Hetero-Diels–Alder Routes

A bifunctional Noyori–Ikariya type catalyst enables a one-pot tandem Michael addition/asymmetric transfer hydrogenation/cyclization sequence to produce chiral 3,4-dihydro-2H-pyran-5-carbonitriles with enantiomeric excess up to 97% [1]. This stands in stark contrast to traditional hetero-Diels–Alder approaches to structurally related 3,4-dihydro-2H-pyran-5-carbonitrile derivatives, which yield racemic or diastereomeric mixtures with no enantioselectivity reported [2]. The ability to access highly enantioenriched material directly impacts procurement for medicinal chemistry programs requiring defined stereochemistry.

Asymmetric Catalysis Chiral Building Blocks Tandem Reactions

Synthetic Yield Efficiency: One-Pot Tandem Route to 3,4-Dihydro-2H-pyran-5-carbonitrile (79%) vs. Multi-Step or Lower-Yield Alternatives

The tandem catalytic route delivers 3,4-dihydro-2H-pyran-5-carbonitriles in yields up to 79% in a single operational step [1]. In comparison, a hetero-Diels–Alder approach to structurally analogous 2,4,6-triaryl-3,4-dihydro-2H-pyran-5-carbonitriles achieves only 59–72% yield [2]. While the substrate scope differs, the tandem process demonstrates a yield advantage while also reducing step count, solvent usage, and purification burden—factors directly relevant to large-scale procurement and cost-in-use calculations.

Synthetic Methodology Process Chemistry Yield Optimization

Commercial Purity Benchmark: 95% Minimum Purity for 3,4-Dihydro-2H-pyran-5-carbonitrile Enables Reliable Research Use

Commercial suppliers of 3,4-dihydro-2H-pyran-5-carbonitrile (CAS 21220-56-4) specify a minimum purity of 95% . This purity threshold is essential for ensuring reproducible outcomes in synthetic transformations where impurities can poison catalysts, lead to side reactions, or compromise enantioselectivity. While specific purity data for isomeric analogs (e.g., 2-carbonitrile or 6-carbonitrile derivatives) may vary by vendor, the established 95% specification for the 5-carbonitrile provides a clear procurement baseline for researchers requiring consistent material quality.

Quality Control Chemical Purity Procurement Specification

Stereochemical Control: 3,4-Dihydro-2H-pyran-5-carbonitrile Scaffold Permits Catalyst-Controlled Enantioselection, Unlike Unfunctionalized Dihydropyrans

The presence of the 5-cyano group in 3,4-dihydro-2H-pyran-5-carbonitrile enables a dynamic kinetic asymmetric transfer hydrogenation-cyclization tandem reaction that installs the stereocenter with high fidelity [1]. In contrast, unfunctionalized 3,4-dihydro-2H-pyran (CAS 110-87-2) lacks a suitable handle for asymmetric induction in such tandem processes, yielding racemic products or requiring separate chiral resolution steps [2]. The cyano group thus serves as both a directing group and an activating moiety for enantioselective catalysis.

Stereochemistry Asymmetric Synthesis Catalyst Design

Procurement-Driven Application Scenarios for 3,4-Dihydro-2H-pyran-5-carbonitrile


Enantioselective Synthesis of Chiral Dihydropyran-Based Pharmaceuticals

When a medicinal chemistry program requires a chiral, non-racemic 3,4-dihydro-2H-pyran scaffold—common in natural product analogs and bioactive heterocycles—procuring 3,4-dihydro-2H-pyran-5-carbonitrile enables direct access to enantiomerically enriched material via the established tandem catalytic route [1]. The 97% ee achievable with this methodology eliminates the need for chiral chromatography or diastereomeric salt resolution, reducing both cost and development time. Users should procure the compound with a minimum 95% purity to ensure catalyst compatibility and reproducible yields .

One-Pot Tandem Reaction Development and Process Scale-Up

For process chemists evaluating cost-effective routes to functionalized dihydropyrans, 3,4-dihydro-2H-pyran-5-carbonitrile serves as a key benchmark substrate. The published one-pot tandem Michael addition/ATH/cyclization sequence delivers up to 79% yield under mild conditions, offering a streamlined alternative to multi-step hetero-Diels–Alder approaches (59–72% yield for comparable structures) [1]. Procurement of this compound allows for direct replication and optimization of the tandem protocol, potentially reducing solvent usage and purification steps in scaled production.

Building Block for Diversified Heterocyclic Libraries

The 5-cyano group and enol ether moiety in 3,4-dihydro-2H-pyran-5-carbonitrile provide orthogonal reactivity handles for library synthesis. The nitrile can be reduced to an amine, hydrolyzed to an acid, or participate in cycloadditions, while the dihydropyran ring can undergo further functionalization [1]. This dual reactivity distinguishes it from isomeric 2-carbonitrile or 6-carbonitrile analogs, which exhibit different regiochemical preferences in cycloadditions [2]. Procuring the 5-carbonitrile isomer specifically enables access to a unique chemical space not accessible with other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-pyran-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.